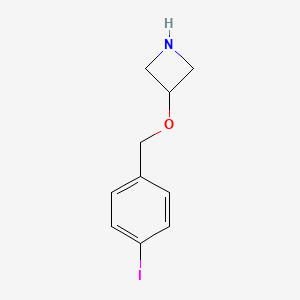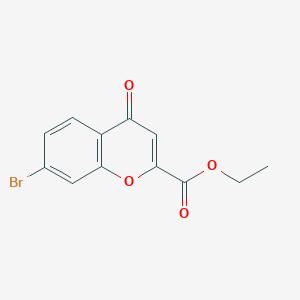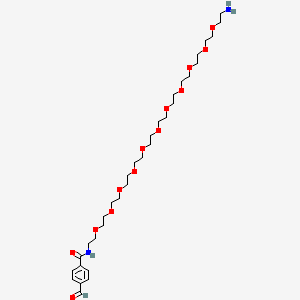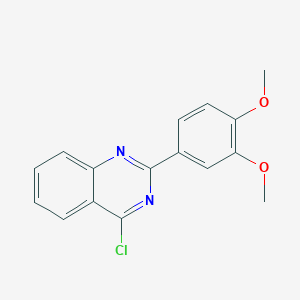![molecular formula C19H17NO2 B11835220 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- CAS No. 899-66-1](/img/structure/B11835220.png)
2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- typically involves the condensation reaction between 2-naphthalenol and 4-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Naphthalenol, 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-
- 1-{[(4-Halophenyl)imino]methyl}-2-naphthols
Uniqueness
2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- is unique due to its specific structural features, such as the presence of an ethoxy group on the phenyl ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
899-66-1 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
1-[(4-ethoxyphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO2/c1-2-22-16-10-8-15(9-11-16)20-13-18-17-6-4-3-5-14(17)7-12-19(18)21/h3-13,21H,2H2,1H3 |
InChIキー |
WZLSZRQKQUTFBX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)











![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)

